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Compound of Interest
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Compound Name:
nitrophenyl)methanamine

Cat. No. B1342181

A detailed analysis of the crystal structures of derivatives containing the (4-Fluoro-3-
nitrophenyl) moiety reveals significant variations in their crystallographic parameters and
intermolecular interactions. This guide provides a comparative overview of the X-ray
crystallographic data for select derivatives, offering insights for researchers and professionals
in drug development and materials science.

This comparison focuses on the crystallographic data of two key derivatives: 4-(3-Fluoro-4-
nitrophenyl)morpholin-3-one and 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. While not a
direct series of N-substituted (4-Fluoro-3-nitrophenyl)methanamine, the analysis of these
structures provides valuable information on how different substituents influence the crystal
packing and molecular conformation of the core (4-Fluoro-3-nitrophenyl) group.

Comparative Crystallographic Data

The crystallographic data for the two derivatives are summarized in the table below,
highlighting the key differences in their crystal systems, unit cell dimensions, and refinement
parameters.
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4-(3-Fluoro-4- 3-Fluoro-4-nitrophenyl 4-

Parameter nitrophenyl)morpholin-3- methylbenzenesulfonate[2]
one[1] [3]

Chemical Formula C10H9FN204 C13H10FNOsS

Molecular Weight 240.19 311.28

Crystal System Triclinic Orthorhombic

Space Group P-1 Pna2.

a (A) 6.6408 (7) 14.2596 (5)

b (A) 7.3788 (10) 11.4800 (3)

c () 10.8546 (14) 8.3602 (2)

a(°) 73.30 (3) 90

B (°) 75.39 (3) 90

y (°) 74.30 (3) 90

Volume (A3) 481.60 (14) 1368.57 (7)

4 2 4

Temperature (K) 113 293

R-factor (%) 3.9 3.4

Dihedral Angle (Benzene-NOz2) 11.29 (3) Not Reported

©)

Key Intermolecular Interactions

C-H---O hydrogen bonds

TT-11 stacking, C-H---O
hydrogen bonds

Structural Insights and Comparison

The data reveals distinct structural characteristics for each derivative. 4-(3-Fluoro-4-

nitrophenyl)morpholin-3-one crystallizes in the triclinic system, indicating lower symmetry

compared to the orthorhombic system of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.[1]
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[2][3] This difference in crystal system is a direct consequence of the different molecular
shapes and intermolecular forces at play.

In 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one, the morpholinone ring adopts a twist-chair
conformation, and the crystal structure is stabilized by intermolecular C-H---O hydrogen bonds,
forming chains along the a-axis.[1] The dihedral angle between the benzene ring and the nitro
group is relatively small at 11.29 (3)°.[1]

Conversely, the crystal structure of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is
characterized by the presence of 1t-1t stacking interactions between the benzene rings of
adjacent molecules, with a centroid-centroid distance of 3.7806 (16) A.[2][3] Weak
intermolecular C-H---O hydrogen bonds also contribute to the crystal packing.[2][3] The dihedral
angle between the two benzene rings in this molecule is 47.63 (14)°.[2][3]

Experimental Protocols

The determination of these crystal structures follows a standardized workflow for single-crystal
X-ray diffraction. A detailed methodology is provided below.

Synthesis and Crystallization

The synthesis of these derivatives typically involves multi-step organic reactions. For instance,
4-(3-Fluoro-4-nitrophenyl)morpholin-3-one can be synthesized from 2-(2-chloroethoxy)-N-(3-
fluoro-4-nitrophenyl)acetamide in the presence of potassium carbonate in acetonitrile.[1] 3-
Fluoro-4-nitrophenyl 4-methylbenzenesulfonate is synthesized from 3-fluoro-4-nitrophenol and
p-toluenesulfonyl chloride. High-quality single crystals suitable for X-ray diffraction are typically
obtained through slow evaporation of a saturated solution of the compound in an appropriate
solvent or solvent mixture, such as ethanol and ethyl acetate for the morpholinone derivative.

[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant
temperature, often cryogenic (e.g., 113 K), to minimize thermal vibrations and improve the
quality of the diffraction data.[1] Monochromatic X-rays (e.g., Mo Ka radiation) are directed at
the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
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The collected data is then processed to determine the unit cell parameters and space group.
The structure is solved using direct methods or Patterson methods and then refined using full-
matrix least-squares on F2. In this iterative process, the atomic coordinates, displacement
parameters, and other structural parameters are adjusted to minimize the difference between
the observed and calculated structure factors. The quality of the final refined structure is
assessed by parameters such as the R-factor.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a single-crystal X-ray crystallography
experiment.
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Caption: A flowchart illustrating the major steps in a single-crystal X-ray crystallography
experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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